3-(2,2-Dichloro-3-methylcyclopropyl)prop-2-enoic acid is an organic compound characterized by its molecular formula and a molecular weight of 195.04 g/mol. This compound features a prop-2-enoic acid moiety attached to a cyclopropyl group with dichloro substitutions, which significantly influences its chemical behavior and potential applications.
This compound is synthesized through various chemical methods and can be obtained from specialized chemical suppliers. It is relevant in organic chemistry research and applications.
3-(2,2-Dichloro-3-methylcyclopropyl)prop-2-enoic acid belongs to the class of organic acids and can be classified as a substituted acrylic acid due to the presence of the prop-2-enoic acid structure.
The synthesis of 3-(2,2-Dichloro-3-methylcyclopropyl)prop-2-enoic acid typically involves several steps. A common method includes:
The synthesis process may involve techniques such as refluxing, stirring under nitrogen atmosphere, and purification steps like chromatography to isolate the desired product. The exact conditions can vary based on the specific reagents and methods used in the laboratory.
The molecular structure of 3-(2,2-Dichloro-3-methylcyclopropyl)prop-2-enoic acid can be represented as follows:
CC1C(C1(Cl)Cl)C=CC(=O)OThe compound's structural data includes:
3-(2,2-Dichloro-3-methylcyclopropyl)prop-2-enoic acid undergoes several significant chemical reactions:
These reactions often require specific conditions such as controlled temperatures and appropriate solvents to achieve desired yields and minimize side products.
The mechanism of action for 3-(2,2-Dichloro-3-methylcyclopropyl)prop-2-enoic acid involves its interaction with biological molecules:
The physical state and solubility characteristics make this compound suitable for various organic synthesis applications where solubility in organic solvents is advantageous.
3-(2,2-Dichloro-3-methylcyclopropyl)prop-2-enoic acid has potential applications in:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: